

# Application Notes and Protocols for SRT3025 Administration in Diet-Induced Obesity Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | SRT3025  |
| Cat. No.:      | B3027058 |

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and effects of **SRT3025**, a SIRT1 activator, in diet-induced obesity (DIO) mouse models.

## Introduction

Sirtuin 1 (SIRT1) is a crucial regulator of metabolism and has been identified as a therapeutic target for obesity and related metabolic disorders. **SRT3025** is a specific small molecule activator of SIRT1. In preclinical studies using diet-induced obese mice, **SRT3025** has demonstrated significant beneficial effects on body weight, glucose homeostasis, and lipid metabolism. These protocols and data summaries are intended to facilitate the design and execution of experiments investigating the therapeutic potential of **SRT3025** in the context of diet-induced obesity.

## Data Presentation

The following tables summarize the quantitative data from studies administering **SRT3025** to mice with diet-induced obesity.

Table 1: Effects of **SRT3025** on Body Weight and Glucose Metabolism in DIO Mice

| Parameter            | Control (High-Fat Diet) | SRT3025 (100 mg/kg/day) | Percent Change with SRT3025 | Citation |
|----------------------|-------------------------|-------------------------|-----------------------------|----------|
| Body Weight Gain     | +9.5% (vs. baseline)    | -15.9% (vs. baseline)   | Significant Reduction       | [1]      |
| Fasting Glucose      | Increased               | -21%                    | Reduction                   | [1]      |
| Postprandial Glucose | Increased               | -14%                    | Reduction                   | [1]      |
| Fasting Insulin      | Increased               | -70%                    | Reduction                   | [1]      |
| Postprandial Insulin | Increased               | -82.7%                  | Reduction                   | [1]      |
| Glucose Tolerance    | Impaired                | Marked Improvement      | Improvement                 | [1]      |
| Insulin Sensitivity  | Reduced                 | Increased               | Improvement                 | [1]      |

Table 2: Effects of **SRT3025** on Lipid Profile and Liver Health in DIO Mice

| Parameter                | Control (High-Fat Diet) | SRT3025 (100 mg/kg/day)   | Percent Change with SRT3025 | Citation |
|--------------------------|-------------------------|---------------------------|-----------------------------|----------|
| Serum Triglycerides      | Increased               | -41%                      | Reduction                   | [1]      |
| Liver Triglycerides      | Increased               | -48%                      | Reduction                   | [1]      |
| Hepatic Steatosis        | Present                 | Almost entirely protected | Reduction                   | [2]      |
| Plasma LDL-Cholesterol   | Increased               | Decreased                 | Reduction                   | [3]      |
| Plasma Total Cholesterol | Increased               | Decreased                 | Reduction                   | [3]      |

## Experimental Protocols

This section details the methodology for a typical experiment investigating the effects of **SRT3025** in a diet-induced obesity mouse model.

### Animal Model and Diet-Induced Obesity Induction

- Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.[4][5]
- Age and Sex: Start with male mice at 6-8 weeks of age.[4][5]
- Housing: House mice in a temperature-controlled facility (20-23°C) with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
- Diet:
  - Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
  - DIO Group: Feed a high-fat diet (HFD), typically with 42-60% of kilocalories derived from fat, for a period of 12-15 weeks to induce obesity.[1][4]
- Monitoring: Monitor body weight and food intake weekly.[4]

### SRT3025 Administration

- Dosage: A commonly used and effective oral dose is 100 mg/kg of body weight per day.[1] Other studies have used doses of 50 and 100 mg/kg/day orally or **SRT3025** supplemented in the diet at 3.18 g/kg of diet.[3][6][7][8][9]
- Formulation and Administration: **SRT3025** can be milled into the chow to ensure consistent daily intake.[9] Alternatively, it can be administered daily via oral gavage.
- Treatment Duration: Treatment duration typically ranges from 6 to 12 weeks.[1][3][6][7][8][9]

### In-Vivo Metabolic Phenotyping

- Glucose Tolerance Test (GTT):

- Fast mice overnight (approximately 16 hours).
- Record baseline blood glucose from a tail snip.
- Administer a 2 g/kg body weight bolus of glucose via intraperitoneal (i.p.) injection.[2]
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT):
  - Fast mice for 4-6 hours.
  - Record baseline blood glucose.
  - Administer 0.75 IU/kg body weight of human insulin via i.p. injection.[2]
  - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

## Terminal Procedures and Sample Collection

- Fasting and Euthanasia: At the end of the treatment period, fast the mice for 6 hours before euthanasia.[4] Anesthesia can be induced with an intraperitoneal injection of sodium pentobarbital (60 mg/kg).[4]
- Blood Collection: Collect blood via cardiac puncture or retro-orbital sinus for plasma analysis. [4] Centrifuge blood and store plasma at -80°C.
- Tissue Harvesting: Perfuse the circulatory system with saline.[4] Harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh the tissues and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histology.

## Biochemical and Molecular Analyses

- Plasma Analysis: Use commercial ELISA kits to measure plasma levels of insulin, triglycerides, total cholesterol, LDL-cholesterol, and inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6).
- Liver Analysis:

- Triglyceride Content: Homogenize liver tissue and use a colorimetric assay to determine triglyceride content.
- Histology: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded liver sections to assess hepatic steatosis.
- Gene and Protein Expression: Use qPCR and Western blotting to analyze the expression of genes and proteins involved in lipid metabolism and inflammation.

## Visualizations

### Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by **SRT3025** and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: **SRT3025** activates SIRT1, leading to downstream metabolic benefits.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying **SRT3025** in DIO mice.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. | BioWorld [bioworld.com]
- 2. Sirt1 protects against high-fat diet-induced metabolic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin1 activator SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SRT3025 Administration in Diet-Induced Obesity Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027058#srt3025-administration-in-diet-induced-obesity-models]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)